molecular formula C19H25NO3 B8790874 N-(3,4-dimethoxyphenyl)adamantane-1-carboxamide

N-(3,4-dimethoxyphenyl)adamantane-1-carboxamide

Cat. No. B8790874
M. Wt: 315.4 g/mol
InChI Key: BJZSIDFJMNIFIO-UHFFFAOYSA-N
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Patent
US03944675

Procedure details

Subject 1.35 g. (6.8 mmoles) of adamantane carboxylic acid chloride, 1.0 g. (6.5 mmoles) of 4-amino veratrole and 4.0 ml. of triethylamine to the process of Example 11 and obtain thereby the title product, m.p. 224°-226°C.
Quantity
6.8 mmol
Type
reactant
Reaction Step One
Quantity
6.5 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]12([C:11](Cl)=[O:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[NH2:14][C:15]1[CH:16]=[C:17]([O:23][CH3:24])[C:18]([O:21][CH3:22])=[CH:19][CH:20]=1>C(N(CC)CC)C>[CH3:24][O:23][C:17]1[CH:16]=[C:15]([NH:14][C:11]([C:1]23[CH2:10][CH:5]4[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]4)[CH2:2]2)[CH2:8]3)=[O:12])[CH:20]=[CH:19][C:18]=1[O:21][CH3:22]

Inputs

Step One
Name
Quantity
6.8 mmol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl
Step Two
Name
Quantity
6.5 mmol
Type
reactant
Smiles
NC=1C=C(C(=CC1)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)NC(=O)C12CC3CC(CC(C1)C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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